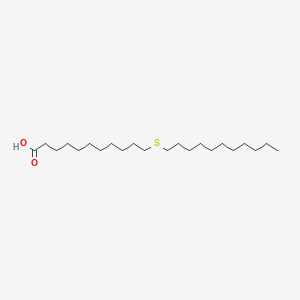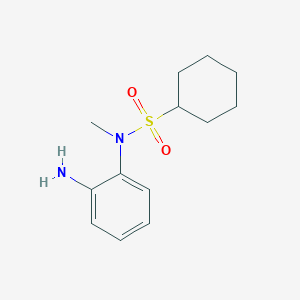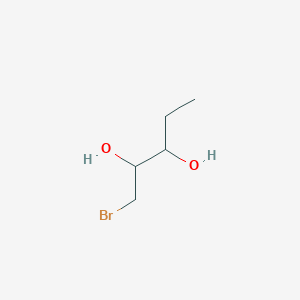![molecular formula C28H29PSi B14328980 Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane CAS No. 99328-15-1](/img/structure/B14328980.png)
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a triphenyl group and a phenyl(trimethylsilyl)methylidene group. This compound is notable for its unique structural features and its applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with phenyl(trimethylsilyl)methylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl(trimethylsilyl)methylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A related compound with a similar structure but lacking the phenyl(trimethylsilyl)methylidene group.
Triphenylmethane: Another related compound with a similar aromatic structure.
Terphenyls: Compounds with a central benzene ring substituted with two phenyl groups.
Uniqueness
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane is unique due to the presence of the phenyl(trimethylsilyl)methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
99328-15-1 |
|---|---|
Molekularformel |
C28H29PSi |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
triphenyl-[phenyl(trimethylsilyl)methylidene]-λ5-phosphane |
InChI |
InChI=1S/C28H29PSi/c1-30(2,3)28(24-16-8-4-9-17-24)29(25-18-10-5-11-19-25,26-20-12-6-13-21-26)27-22-14-7-15-23-27/h4-23H,1-3H3 |
InChI-Schlüssel |
URURUEKOBZCYDU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)


![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)





![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)


